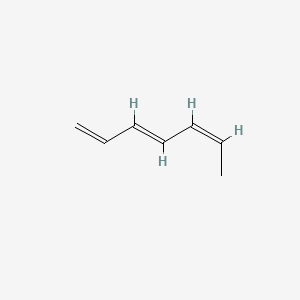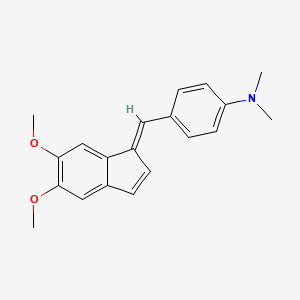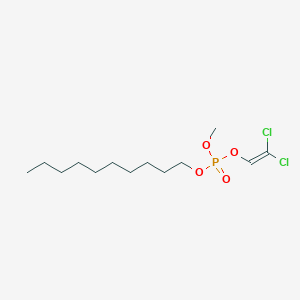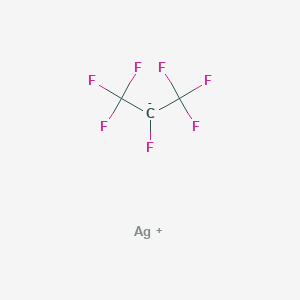
silver;1,1,1,2,3,3,3-heptafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silver;1,1,1,2,3,3,3-heptafluoropropane typically involves the reaction of heptafluoropropane with a silver salt. One common method is the reaction of heptafluoropropane with silver nitrate in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature and requires careful handling to avoid decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Silver;1,1,1,2,3,3,3-heptafluoropropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the oxidation state of the silver component.
Substitution: The fluorine atoms in the heptafluoropropane moiety can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide and fluorinated by-products, while substitution reactions can produce a wide range of fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Silver;1,1,1,2,3,3,3-heptafluoropropane has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving fluorinated compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in pharmaceutical formulations, particularly in metered-dose inhalers for asthma treatment.
Wirkmechanismus
The mechanism of action of silver;1,1,1,2,3,3,3-heptafluoropropane involves the interaction of the silver component with biological molecules, leading to antimicrobial effects. The fluorinated propane moiety contributes to the compound’s stability and volatility, making it effective in applications like fire suppression. The molecular targets and pathways involved include disruption of microbial cell membranes and inhibition of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated propane derivative without the silver component, commonly used in fire suppression.
Silver Nitrate: A silver compound with antimicrobial properties, used in various medical and industrial applications.
Halon 1301: A brominated compound previously used in fire suppression but phased out due to its ozone-depleting properties.
Uniqueness
Silver;1,1,1,2,3,3,3-heptafluoropropane is unique due to its combination of silver and fluorinated propane, providing both antimicrobial and fire suppression capabilities. Unlike Halon 1301, it does not deplete the ozone layer, making it a more environmentally friendly option .
Eigenschaften
CAS-Nummer |
22407-25-6 |
|---|---|
Molekularformel |
C3AgF7 |
Molekulargewicht |
276.89 g/mol |
IUPAC-Name |
silver;1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C3F7.Ag/c4-1(2(5,6)7)3(8,9)10;/q-1;+1 |
InChI-Schlüssel |
DMXIJCGXPDVQHN-UHFFFAOYSA-N |
Kanonische SMILES |
[C-](C(F)(F)F)(C(F)(F)F)F.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)

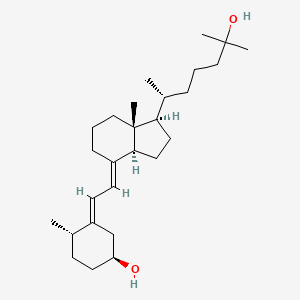
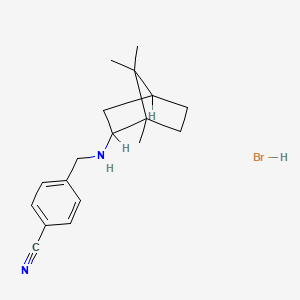
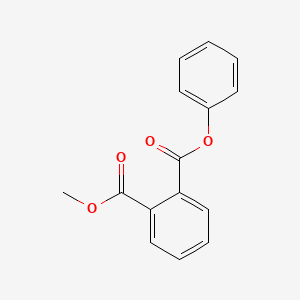
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
